molecular formula C22H20ClN5O B275926 [2-(4-CHLOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

[2-(4-CHLOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

Cat. No.: B275926
M. Wt: 405.9 g/mol
InChI Key: AHDZRJFKSTZQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-CHLOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-CHLOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Benzyl Ether: The benzyl ether linkage is formed by reacting the phenol derivative with a benzyl halide under basic conditions.

    Final Coupling: The final step involves coupling the [2-(4-chlorophenyl)ethyl]amine with the benzyl ether derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion back to the amine form.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-CHLOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to produce compounds with therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [2-(4-CHLOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit or activate biological pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-chlorophenyl)ethyl]amine: Lacks the benzyl ether and tetrazole functionalities.

    [3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine: Lacks the [2-(4-chlorophenyl)ethyl] group.

    [2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}alcohol: Contains an alcohol group instead of an amine.

Uniqueness

The uniqueness of [2-(4-CHLOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE lies in its combination of aromatic and heterocyclic structures, which provide a versatile platform for chemical modifications. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H20ClN5O

Molecular Weight

405.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine

InChI

InChI=1S/C22H20ClN5O/c23-19-11-9-17(10-12-19)13-14-24-16-18-5-4-8-21(15-18)29-22-25-26-27-28(22)20-6-2-1-3-7-20/h1-12,15,24H,13-14,16H2

InChI Key

AHDZRJFKSTZQGN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)CNCCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)CNCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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